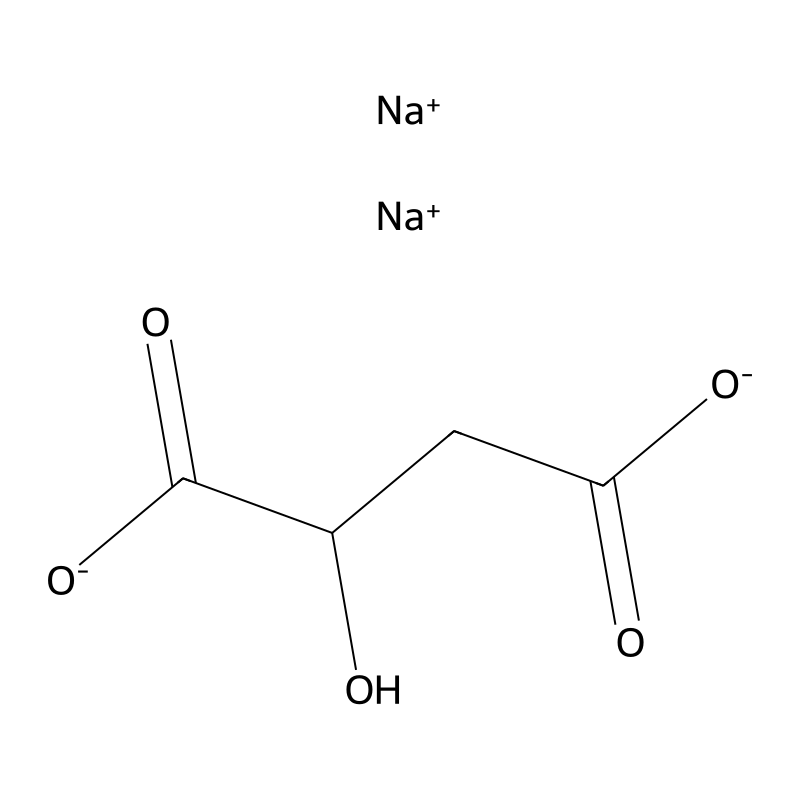

Sodium malate

C4H4Na2O5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H4Na2O5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preclinical Model for Cisplatin-induced Nephrotoxicity and Bone Marrow Toxicity

Cisplatin, a chemotherapy drug, can cause harmful side effects on the kidneys and bone marrow. Studies in mice have investigated the potential of sodium L-malate, a specific isomer of sodium malate, to protect against these side effects. Researchers found that sodium L-malate administration significantly reduced both nephrotoxicity (kidney damage) and bone marrow toxicity caused by cisplatin, without affecting the drug's anti-tumor activity PubMed: . This suggests sodium L-malate could be a potential therapeutic agent to mitigate cisplatin's side effects.

Understanding Malate Metabolism in Hemorrhagic Shock

Hemorrhagic shock, a life-threatening condition caused by severe blood loss, can lead to organ damage. Malate, a component of the Krebs cycle (cellular energy production pathway), might offer protective benefits. Studies in rats examined the distribution, excretion, and metabolic fate of malate in hemorrhagic shock models. This research aimed to understand how the body processes malate during shock and assess its potential therapeutic role PMC: .

Sodium malate is the sodium salt of malic acid, represented by the chemical formula Na₂(C₂H₄O(COO)₂). It appears as an odorless white crystalline powder and is freely soluble in water. The compound is commonly used as a food additive, designated by the E number E350, and exhibits a taste similar to sodium chloride (table salt) .

The mechanism of action of sodium malate depends on the specific application. In food science, it functions as an acidity regulator and a humectant, helping to control the taste and texture of food products. In biological research, sodium malate can:

- Replenish Malic Acid: As a readily available source of malate, a key intermediate in the Krebs cycle (cellular respiration), sodium malate can be used to study energy metabolism in cells [].

- Activate Enzymes: Malate can activate certain enzymes involved in energy production and antioxidant defense mechanisms.

- Formation from Malic Acid:This reaction illustrates the neutralization of malic acid with sodium hydroxide to form sodium malate.

- Decomposition:Here, sodium malate decomposes into sodium carbonate, carbon dioxide, and water under certain conditions.

These reactions highlight sodium malate's role as a dibasic acid, capable of donating protons in various chemical environments.

Sodium malate exhibits significant biological activity, particularly in its potential therapeutic roles:

- Nephroprotective Effects: Studies indicate that sodium L-malate (an isomer of sodium malate) can mitigate nephrotoxicity and bone marrow toxicity caused by cisplatin, a chemotherapy agent. This suggests its potential as a protective agent during chemotherapy treatments.

- Metabolic Role: As a component of the Krebs cycle, malate plays a crucial role in cellular energy production. Research has shown that it may offer protective benefits during conditions like hemorrhagic shock.

Sodium malate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the neutralization of malic acid with sodium hydroxide:

- Hydration Process: Sodium malate hydrate can be produced by condensing an aqueous solution of sodium malate obtained from the above reaction .

These methods allow for efficient production of sodium malate for various applications.

Sodium malate is utilized across multiple industries:

- Food Industry: It serves as an acidity regulator and flavor enhancer, improving taste and extending shelf life in products such as baked goods and processed meats .

- Pharmaceuticals: Its potential therapeutic properties make it useful in drug formulations aimed at reducing side effects from treatments like chemotherapy.

- Biochemical Research: Sodium malate is employed as a biochemical tool for studying metabolic pathways and cellular processes.

Research has explored the interactions of sodium malate with various biological systems:

- Studies have demonstrated its ability to modulate inflammatory responses by acting on blood vessel linings, potentially blocking enzymes responsible for allergic reactions .

- Investigations into its metabolic fate during conditions such as hemorrhagic shock have provided insights into its protective roles within the body.

Sodium malate shares similarities with several related compounds. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium L-malate | NaC₄H₄O₅ | Specific isomer known for therapeutic benefits |

| Sodium DL-malate | NaC₄H₄O₅ | Used in food applications; racemic mixture |

| Potassium Malate | K₂C₄H₄O₅ | Potassium salt variant; often used in fertilizers |

| Calcium Malate | Ca(C₄H₄O₅)₂ | Calcium salt variant; used in dietary supplements |

Sodium malate's unique characteristics lie in its specific applications and biological activities, distinguishing it from other salts of malic acid.

The industrial synthesis of sodium malate primarily relies on neutralization reactions between malic acid and various alkali bases [1] . The most established pathway involves the direct neutralization of malic acid with sodium hydroxide, following the stoichiometric equation: C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (sodium malate) + 2 H₂O . This reaction is conducted in aqueous medium under carefully controlled conditions to ensure optimal yield and product purity .

Alternative neutralization pathways utilize sodium carbonate and sodium bicarbonate as base sources [20]. The sodium carbonate pathway operates through a double displacement mechanism, typically requiring elevated temperatures between 60-80°C to achieve complete conversion [20]. Sodium bicarbonate offers a more moderate approach, providing inherent buffering capacity during the neutralization process and operating effectively at temperatures ranging from 25-50°C [20] [32].

The selection of alkali base significantly influences reaction kinetics and product characteristics [9] [10]. Sodium hydroxide neutralization achieves the highest yields of 95-98% but requires precise pH control to prevent over-neutralization . Sodium carbonate processes yield 90-95% conversion rates with gradual pH adjustment capabilities, while sodium bicarbonate methods typically achieve 85-92% yields with enhanced process stability [20].

| Base | Reaction Type | Temperature Range (°C) | pH Control | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Direct Neutralization | 20-25 (ambient) | Precise control required | 95-98 | Anhydrous/Hydrated |

| Sodium Carbonate (Na₂CO₃) | Double Displacement | 60-80 | Gradual pH adjustment | 90-95 | Predominantly Hydrated |

| Sodium Bicarbonate (NaHCO₃) | Sequential Neutralization | 25-50 | Moderate buffering | 85-92 | Hydrated crystals |

Process optimization studies demonstrate that the molar ratio of sodium ions to malic acid critically affects conversion efficiency [18] [22]. Optimal ratios range from 0.2 to 0.5, with particularly high purity achieved at ratios between 0.3 and 0.4 [22]. The incorporation of calcium ions as catalysts can enhance reaction rates, requiring approximately half the molar ratio compared to sodium catalysis [22] [25].

Crystallization Techniques for Hydrate Formation

Crystallization of sodium malate involves complex thermodynamic and kinetic processes that determine the final hydrate form [11] [19]. The formation of different hydrate phases depends critically on supersaturation generation rates, temperature profiles, and solution composition [11]. Research demonstrates that cooling crystallization can produce distinct polymorphic forms, including monohydrate, dihydrate, and anhydrous structures [11] [19].

The rate of supersaturation generation serves as the primary controlling factor for hydrate polymorphism [11]. At low supersaturation generation rates, corresponding to cooling rates of 0.15-0.20 K/min, thermodynamically stable monohydrate crystals form preferentially [11]. Conversely, higher supersaturation generation rates, achieved through cooling rates of 0.25-0.30 K/min, favor the formation of metastable dihydrate phases [11].

Temperature-dependent crystallization behavior reveals that monohydrate formation occurs optimally between 15-25°C, while dihydrate structures develop at elevated temperatures of 25-35°C [11] [27]. The formation of anhydrous sodium malate requires rapid evaporation techniques at temperatures ranging from 40-60°C [6]. Solution pH significantly influences crystal morphology, with monohydrate formation favored at pH 6.5-7.5 and dihydrate formation promoted at pH 7.0-8.0 [11].

| Parameter | Monohydrate Formation | Dihydrate Formation | Anhydrous Formation |

|---|---|---|---|

| Temperature (°C) | 15-25 | 25-35 | 40-60 |

| Cooling Rate (K/min) | 0.15-0.20 | 0.25-0.30 | Rapid evaporation |

| Supersaturation Ratio | 1.2-1.5 | 1.8-2.5 | 2.0-3.0 |

| pH Range | 6.5-7.5 | 7.0-8.0 | 6.0-7.0 |

| Concentration (M) | 0.5-2.0 | 1.5-3.0 | 2.0-4.0 |

Specialized crystallization techniques for sodium malate hydrate preparation have been patented, demonstrating industrial relevance [19] [20]. These processes involve specific post-concentration treatments of aqueous sodium malate solutions to achieve desired hydrate characteristics [19]. The crystallization environment, including container geometry and thermal gradients, influences crystal morphology and the formation of hollow needle structures in dihydrate phases [11].

Transformation behavior between hydrate forms exhibits time-dependent characteristics [11]. Metastable dihydrate crystals spontaneously convert to stable monohydrate structures when sufficient time is provided [11]. This transformation process involves dissolution and recrystallization mechanisms that can be controlled through temperature and solution composition manipulation [11].

Patent Landscape Analysis (1975-2025)

The patent landscape for sodium malate demonstrates sustained innovation across five decades, with significant developments in synthesis methodologies, crystallization control, and industrial applications [12] [19] [20] [21] [22] [25]. Early patent activity focused on fundamental preparation methods, while recent developments emphasize specialized applications and process optimization [23] [24].

The foundational patent period (1975-1980) established core preparation techniques for sodium malate hydrates [19] [20]. Japanese patents JPS5214721A and JPS5214720A, both filed in 1975, introduced specific processes for preparing high-quality colorless sodium malate hydrate suitable for food applications [19] [20]. These patents emphasized the reaction of malic acid with sodium hydroxide and sodium bicarbonate under controlled conditions to achieve optimal hydrate formation [20].

Industrial scale development occurred during 1987-1995, marked by significant contributions from Monsanto Company [22] [25]. Patent US5298634A introduced comprehensive processes for malate salt production, incorporating novel approaches for yield optimization and purity enhancement [25]. The European patent EP0515345A2 from 1992 focused on malic acid synthesis with sodium ion catalysis, demonstrating the importance of ionic environments in reaction efficiency [18] [22].

| Year | Patent Number | Focus Area | Key Innovation | Applicant/Assignee |

|---|---|---|---|---|

| 1975 | JPS5214721A | Hydrate Preparation | Hydrate crystallization control | Japan (Individual) |

| 1987 | US5298634A | Malate Salt Production | Industrial scale process | Monsanto Company |

| 1992 | EP0515345A2 | Malic Acid Synthesis | Sodium ion catalysis | Monsanto Company |

| 2007 | WO2007110834A2 | Malate Salt Polymorphs | Polymorph characterization | Various Pharma |

| 2016 | EP2037758A1 | Food-grade Coating | Coating applications | Food Industry |

| 2024 | US11912690B2 | Pharmaceutical Salts | Stability enhancement | Kolmar Korea |

The pharmaceutical applications period (2007-2015) introduced advanced polymorph characterization and specialized salt formations [12]. Patent WO2007110834A2 addressed malate salts of complex organic compounds, emphasizing crystal structure analysis and stability considerations [12]. This period marked the transition from simple salt preparation to sophisticated pharmaceutical intermediates [12].

Recent developments (2016-2025) focus on specialized applications and enhanced stability [21] [23]. European patent EP2037758A1 introduced sodium hydrogen malate as a coating agent for food-grade applications, expanding the utility beyond traditional acid regulation [21]. The latest patent US11912690B2 from Kolmar Korea demonstrates continued innovation in malate salt preparation for pharmaceutical applications, emphasizing enhanced water solubility and stability characteristics [23].

Patent filing trends indicate sustained commercial interest, with increasing emphasis on green chemistry principles and sustainable production methods [15]. The geographic distribution of patents reflects global industrial engagement, with significant contributions from Japan, United States, Europe, and South Korea [19] [20] [22] [23].

Green Synthesis Approaches and Yield Optimization

Green synthesis methodologies for sodium malate emphasize environmental sustainability, energy efficiency, and waste minimization [15] [17]. Contemporary approaches integrate biotechnological production, solvent-free crystallization, enzymatic catalysis, and microwave-assisted synthesis to achieve enhanced yields while reducing environmental impact [15] [17] [30].

Biotechnological production represents the most environmentally sustainable approach, utilizing microbial fermentation systems to convert renewable substrates into sodium malate [4] [17] [30]. Aspergillus oryzae demonstrates exceptional capability for malate production from acetate substrates, achieving concentrations of 71.9 g/L with yields of 0.69 g/g substrate and productivity rates of 0.29 g/L/h [4] [30]. Optimization studies reveal that stirrer velocity significantly influences morphology and production efficiency, with pelleted growth forms achieving superior malate yields compared to filamentous structures [30].

Metabolically engineered Escherichia coli strains provide alternative biotechnological pathways for malate production [17]. The engineered strain XZ658 produces 253 millimolar malate (34 g/L) within 72 hours using a two-stage process combining aerobic cell growth with anaerobic malate production [17]. This approach achieves yields of 1.42 mol/mol glucose with productivity rates of 0.47 g/L/h, representing significant improvements over traditional chemical synthesis methods [17].

Solvent-free crystallization techniques eliminate organic solvent requirements while achieving high product purity [15] [26]. These methods utilize controlled evaporation and temperature manipulation to achieve crystallization without additional chemical solvents [15]. The approach demonstrates yields of 92-97% with minimal waste generation and high energy efficiency [26].

| Method | Substrate/Starting Material | Catalyst/Organism | Yield (%) | Energy Efficiency | Environmental Impact |

|---|---|---|---|---|---|

| Biotechnological Production | Glucose/Acetate | Aspergillus oryzae | 69-84 | Moderate | Low CO₂ footprint |

| Solvent-free Crystallization | Malic acid powder | None required | 92-97 | High | Minimal waste |

| Enzymatic Catalysis | Maleic acid | Malate dehydrogenase | 75-85 | High | Biodegradable process |

| Microwave-assisted Synthesis | Malic acid solution | None required | 88-94 | Very High | Reduced processing time |

Enzymatic catalysis employs malate dehydrogenase for the stereospecific conversion of precursor compounds to malate [15] . This approach operates under mild conditions with high selectivity, achieving yields of 75-85% while maintaining biodegradable process characteristics . The enzymatic pathway demonstrates particular advantages for producing optically pure sodium malate enantiomers .

Microwave-assisted synthesis represents the most energy-efficient approach, utilizing microwave heating to accelerate reaction rates and reduce processing times [15]. This method achieves yields of 88-94% while significantly reducing energy consumption compared to conventional heating methods [15]. The technique proves particularly effective for small-scale production and research applications where rapid synthesis is prioritized [15].

Sodium malate exhibits exceptional aqueous solubility characteristics that are highly dependent on solution pH conditions [1] [2] [3]. The compound demonstrates freely soluble behavior in water at room temperature, with solubility characteristics varying significantly across different pH ranges [4] [5].

pH-Dependent Solubility Profile

The solubility behavior of sodium malate follows a predictable pattern based on the ionization state of the malate moiety. At very acidic conditions (pH 1.0-2.0), the compound exists predominantly as undissociated malic acid (H₂Mal), resulting in reduced solubility [6] [7] . As the pH increases to the range of 2.0-3.5, partial ionization occurs (H₂Mal ⇌ HMal⁻), leading to moderate and increasing solubility [7] [9].

The optimal solubility range occurs between pH 5.0-9.0, where the malate exists as fully ionized Mal²⁻ coordinated with two sodium cations [6] . This represents the most stable and highly soluble form of sodium malate, with maximum dissolution capacity achieved in this neutral to slightly alkaline range [10] [6]. At pH values above 9.0, the compound remains generally stable but may experience slight decreases in solubility due to alkaline effects .

Dissociation Constants and Ionization

The parent malic acid exhibits dissociation constants of pKa₁ = 3.51 and pKa₂ = 5.03 [9], which directly influence the pH-dependent behavior of sodium malate. These values indicate that complete ionization to the dianion form occurs at pH values above approximately 7, corresponding to the optimal solubility range observed experimentally.

Temperature Effects on Solubility

Sodium malate demonstrates increased solubility with elevated temperatures, following typical salt dissolution behavior [1]. The compound requires heated conditions for dissolution in methanol, where it shows only slight solubility even with sonication [4] [5].

Thermal Decomposition Kinetics

Sodium malate undergoes a complex multi-stage thermal decomposition process characterized by distinct temperature-dependent phases and specific kinetic parameters [11] [12] [13].

Decomposition Temperature Profile

The thermal decomposition of sodium malate initiates at approximately 200-210°C, significantly lower than its nominal melting point of greater than 300°C [11] [12] . This indicates that the compound decomposes before reaching its melting point, a characteristic behavior of many organic salts.

Multi-Stage Decomposition Process

The thermal degradation follows a well-defined seven-stage process:

Stage 1 (25-130°C): Initial dehydration phase involving the loss of surface-bound and structural water molecules, accounting for 2-5% mass loss [11] [12]. Primary products include water vapor with minimal organic decomposition.

Stage 2 (130-200°C): Structural water removal and liberation of volatile compounds, representing 5-10% additional mass loss [11] [15]. This stage involves more extensive dehydration and the beginning of structural changes.

Stage 3 (200-250°C): Onset of thermal decomposition with 10-25% mass loss [11] [12] . Decomposition products include carbon dioxide, water, and organic fragment molecules as C-C and C-O bonds begin to cleave.

Stage 4 (250-300°C): Primary decomposition phase with 25-50% mass loss [11] [13]. Major products include carbon dioxide, carbon monoxide, water, and fumaric acid derivatives resulting from dehydration and decarboxylation reactions.

Stage 5 (300-350°C): Secondary decomposition with 50-75% mass loss [13] [15]. Continued production of carbon oxides and residual organic compound degradation.

Stage 6 (350-400°C): Complete degradation of organic components with 75-90% mass loss [13]. Primary products are carbon dioxide, carbon monoxide, and trace organic compounds.

Stage 7 (>400°C): Formation of inorganic residue comprising approximately 10% of the original mass [13] . The final residue consists primarily of sodium carbonate and other inorganic salts.

Kinetic Parameters

The thermal decomposition exhibits first-order kinetics for the primary decomposition phases, with activation energies varying between stages. The decomposition rate increases significantly above 250°C, indicating a transition to more energetically favorable degradation pathways [13].

Decomposition Mechanism

The thermal degradation mechanism involves initial dehydration followed by decarboxylation and carbon-carbon bond cleavage [11]. The process generates fumaric acid intermediates through intramolecular cyclization before further decomposition to simple organic acids and ultimately to carbon oxides [13].

Chelation Capacity for Divalent Cations

Sodium malate demonstrates significant chelation capacity for various divalent and multivalent metal cations, owing to the presence of multiple coordination sites within the malate anion structure [16] [17].

Chelation Mechanism

The malate dianion (Mal²⁻) provides multiple coordination sites including two carboxylate groups and one hydroxyl group, enabling bidentate and tridentate chelation modes [16]. This structural arrangement allows for the formation of stable five- and six-membered chelate rings with metal cations.

Metal-Specific Chelation Behavior

Calcium and Magnesium Cations: Sodium malate exhibits strong chelation capacity for both Ca²⁺ and Mg²⁺ ions [18] [19]. These interactions are particularly significant in biological systems and industrial applications. Calcium substitution reactions demonstrate the ability of malate to replace sodium with calcium under appropriate conditions . Magnesium chelation plays a crucial role in stabilizing halophilic enzymes, with the malate-magnesium complex showing enhanced thermal stability [18] [19].

Iron Complexation: The interaction between sodium malate and iron cations (Fe²⁺/Fe³⁺) demonstrates moderate to strong chelation capacity [20] [21] [22]. Iron-malate complexes are photosensitive and readily generate reactive oxygen species under UV irradiation, making them important in photocatalytic applications [21]. These complexes affect the photodegradation pathways of organic compounds and can enhance or inhibit various oxidation processes [22].

Platinum Coordination: Sodium malate forms exceptionally strong complexes with platinum cations, particularly Pt²⁺ [23]. The formation of diamminoplatinum(II) malate (DPM) complexes has been demonstrated, with approximately 40% of administered cisplatin converting to DPM in biological systems [23]. This chelation significantly reduces nephrotoxicity while maintaining antitumor efficacy.

Molybdenum Complexes: The malate anion demonstrates strong coordination capacity with molybdenum(VI), forming polymeric cis-dioxo-bis(malato)-Mo(VI) complexes [24]. These complexes exhibit homochiral properties and may serve as models for biological molybdenum cofactors.

Other Metal Interactions: Sodium malate shows moderate chelation capacity for copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺) cations [18] [25] [20]. Aluminum-malate interactions are particularly important in plant physiology, where malate efflux helps mitigate aluminum toxicity [25].

Stability Constants and Thermodynamics

The chelation process generally involves favorable entropy changes due to the release of coordinated water molecules upon metal-malate complex formation. Stability constants vary significantly based on the metal cation charge density and coordination preferences, with divalent cations generally showing higher affinity than monovalent cations [18].

Applications in Metal Sequestration

The strong chelation capacity of sodium malate makes it valuable for metal sequestration applications in various industrial and environmental contexts [16]. The compound can effectively bind and remove heavy metals from aqueous solutions, making it useful in water treatment and remediation processes.

Photostability and UV Degradation Pathways

Sodium malate exhibits wavelength-dependent photostability characteristics, with varying degrees of susceptibility to UV-induced degradation across different regions of the electromagnetic spectrum [26] [27] [28] [20] [22].

Wavelength-Specific Photostability

UV-C Region (200-280 nm): Sodium malate demonstrates low photostability under UV-C irradiation, experiencing rapid degradation with half-lives of 0.5-2 hours [20] [22]. Direct photolysis occurs readily at these wavelengths, primarily through C-C bond cleavage mechanisms leading to the formation of carbon dioxide, formic acid, and oxalic acid fragments.

UV-B Region (280-315 nm): The compound shows moderate photostability under UV-B exposure, with degradation half-lives of 2-8 hours [20] [22]. The primary degradation pathway involves hydroxyl radical formation and subsequent oxidation reactions, producing hydroxylated intermediates, carbon dioxide, and water as major products.

UV-A Region (315-400 nm): Sodium malate exhibits good photostability under UV-A irradiation, with half-lives extending to 8-24 hours [26] [28]. Degradation occurs primarily through indirect photosensitized reactions rather than direct photolysis, producing oxidized organic acids and carbon dioxide as main products.

Visible Light Region (400-500 nm): The compound demonstrates excellent photostability under visible light exposure, with half-lives exceeding 48 hours [27]. Direct photolysis does not occur at these wavelengths, and degradation requires the presence of photosensitizing agents.

Degradation Mechanisms and Pathways

Direct Photolysis: Under high-energy UV radiation, sodium malate undergoes direct photochemical reactions involving homolytic bond cleavage [20] [22]. The α-hydroxy carboxylic acid structure is particularly susceptible to photolytic attack at the C-C bonds adjacent to the hydroxyl group.

Hydroxyl Radical Mediated Degradation: UV-B irradiation promotes the formation of hydroxyl radicals (·OH) in aqueous solutions containing sodium malate [20] [22]. These highly reactive species attack the malate molecule at multiple sites, leading to hydroxylation, decarboxylation, and ultimate mineralization to carbon dioxide and water.

Photosensitized Reactions: In the presence of photosensitizing compounds, sodium malate can undergo indirect photodegradation even under UV-A and visible light [26] [28]. The mechanism involves energy transfer from excited photosensitizer molecules to malate, promoting various oxidation and decomposition reactions.

Metal-Catalyzed Photodegradation: Iron and other transition metals significantly enhance the photodegradation of sodium malate through catalytic processes [20] [21] [22]. Iron-malate complexes are particularly photosensitive, readily generating reactive oxygen species that accelerate the degradation process.

Environmental Factors Affecting Photostability

pH Influence: The photostability of sodium malate varies with solution pH, with maximum stability observed in the neutral to slightly alkaline range (pH 6-8) . Acidic conditions generally increase susceptibility to photodegradation due to changes in the ionization state and coordination environment.

Oxygen Availability: The presence of dissolved oxygen significantly affects photodegradation pathways, promoting oxidative degradation mechanisms and the formation of various oxygen-containing intermediates [20].

Temperature Effects: Elevated temperatures generally accelerate photodegradation processes by increasing the rate of photochemical reactions and reducing the activation energy barriers for bond cleavage reactions.

Protective Measures and Stabilization

Manufacturers recommend storing sodium malate in opaque or UV-resistant containers to minimize light exposure during storage and handling [27]. The addition of antioxidants and chelating agents can help stabilize the compound against photodegradation in various applications.

Physical Description

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 109 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 70 of 109 companies with hazard statement code(s):;

H315 (82.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Humectant; Skin conditioning